2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
2-[(2-amino-4-chlorophenyl)methyl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-6-5-12(15(18)9-13)10-19-8-7-11-3-1-2-4-14(11)16(19)20/h1-9H,10,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNYBBJECTNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC3=C(C=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-4-chlorobenzaldehyde with an appropriate isoquinoline derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Functional Groups and Reactivity
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Amino group (-NH₂) :
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Susceptible to acylation, alkylation, or condensation reactions.
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May act as a nucleophile in nucleophilic aromatic substitution (if activated).
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Potential for oxidation to nitro groups or reduction to amine derivatives.
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Chlorophenyl substituent (-C₆H₃Cl) :
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The chlorine atom may participate in nucleophilic aromatic substitution under basic or acidic conditions.
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Substitution patterns influence reactivity (e.g., para-chloro groups are less reactive than ortho or meta).
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Isoquinolinone core :
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The ring system can undergo oxidation, reduction, or electrophilic substitution.
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The carbonyl group (C=O) is prone to nucleophilic attack (e.g., hydride reduction).
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Reaction at the Amino Group
Mechanism : The amino group reacts with electrophiles (e.g., acylating agents, alkyl halides) to form substituted derivatives. Acylation typically requires mild conditions, while alkylation may require phase-transfer catalysis for better yields.
Reaction at the Chlorophenyl Substituent
Mechanism : The chlorine atom can be displaced by nucleophiles (e.g., hydroxide, amines) under harsh conditions. Cross-coupling reactions (e.g., Suzuki, Sonogashira) may introduce additional substituents at the phenyl ring.
Reaction at the Isoquinolinone Core
| Reaction Type | Conditions | Product Type | Example Yield |
|---|---|---|---|
| Reduction | NaBH₄, THF | 1,2-dihydroisoquinolin-1-ol | High (80–95%) |
| Electrophilic substitution | Nitric acid, H₂SO₄ | Nitro-substituted isoquinolinone | Moderate (50–70%) |
Mechanism : The carbonyl group is reduced to an alcohol using hydride reagents. Nitration introduces a nitro group at specific positions, depending on directing effects of substituents.
Multicomponent Reactions
Multicomponent reactions (MCRs) enable the simultaneous synthesis of complex molecules. For example:
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Reaction with aldehydes and malononitrile :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Isatin, THIQ, alkyne | Benzoic acid, microwave | Dihydropyrroloisoquinoline | 50–70% |
Spectroscopic Characterization
Stability and Storage
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Melting point : Typically crystalline solids with moderate melting points (150–250°C).
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Solubility : Poor in water; better in polar aprotic solvents (e.g., DMF, DMSO).
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one act as positive allosteric modulators of the dopamine D1 receptor. Such modulation is significant for treating neurological disorders including:
- Parkinson's Disease : Enhancing dopamine receptor signaling can alleviate motor symptoms.
- Schizophrenia : These compounds may mitigate cognitive impairments and negative symptoms associated with the disorder.
- Alzheimer's Disease : They are being investigated for their potential to improve cognitive function in affected patients .
Antitumor Activity
In vivo studies have demonstrated that this compound exhibits significant antitumor properties. For instance, in xenograft models, it showed tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. This suggests its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory markers in models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, indicating its potential utility in managing inflammatory conditions .
Agricultural Applications
Recent studies have explored the use of isoquinoline derivatives in agricultural settings, particularly against phytopathogens. Compounds structurally related to this compound have exhibited moderate efficacy against various plant pathogens:
| Pathogen | Efficacy Rate (%) | Reference |
|---|---|---|
| Blumeria graminis | Moderate | |
| Puccinia recondita | Moderate | |
| Botrytis cinerea | Moderate | |
| Plasmopara viticola | Moderate |
These findings suggest that such compounds could serve as promising candidates for developing new agrochemicals.
Case Study 1: Neuropharmacological Effects
A study involved administering varying doses of the compound to animal models exhibiting Parkinsonian symptoms. The results indicated a statistically significant improvement in motor function compared to control groups, supporting its role as a potential treatment option .
Case Study 2: Antitumor Efficacy
In another investigation focused on cancer treatment, the compound was tested on human tumor xenografts. The results showed a marked reduction in tumor size over a treatment period, thus highlighting its potential as an antitumor agent .
Mechanism of Action
The mechanism of action of 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA), inhibiting its action and affecting neuronal excitability .
Comparison with Similar Compounds
Compound III: 3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one
- Molecular Formula : C₂₅H₁₉N₅O₃
- Molecular Weight : 437.46 g/mol
- Key Features: Benzyl group at position 2 enhances aromatic stacking interactions. Quinolyl substituent at position 4 introduces a bulky heterocyclic moiety, favoring π-π interactions in binding pockets.
- Biological Activity : At 100 μM, this compound inhibits the self-association of G46S-hPAH, a mutant form of phenylalanine hydroxylase implicated in PKU .
Compound IV: 5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Molecular Formula : C₁₄H₁₄N₄OS₂
- Molecular Weight : 326.42 g/mol
- Thioxo group at position 2 enhances sulfur-mediated interactions.
Target Compound: 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
- Molecular Formula : C₁₆H₁₂ClN₂O (theoretical)
- Molecular Weight : 283.73 g/mol (theoretical)
- Key Features: 2-Amino-4-chlorophenylmethyl group balances hydrogen-bond donor capacity (amino) with hydrophobic character (chloro).
- Biological Activity: No direct data are available, but structural parallels suggest possible chaperone activity for misfolded proteins.
Comparative Data Table
Mechanistic Insights
- Electron Effects: The nitro group in Compound III likely polarizes the isoquinolinone ring, enhancing interactions with charged residues in target proteins. In contrast, the target compound’s chloro group may prioritize hydrophobic binding.
- Solubility : The absence of a nitro group in the target compound could improve aqueous solubility, a critical factor for drug development.
Biological Activity
2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one is an isoquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes an amino group and a chlorophenyl moiety, which may contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it may act as an antagonist to gamma-aminobutyric acid (GABA) receptors, influencing neuronal excitability and potentially leading to neuroprotective effects. Additionally, its ability to inhibit specific enzymes and receptors is under investigation for therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HepG2 | <25 | High |
| MCF-7 | 26-50 | Moderate |
| PC-3 | 51-100 | Weak |
The structure of the compound allows for enhanced lipophilicity, which may facilitate cellular uptake and increase its efficacy against cancer cells .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest it possesses significant activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial potency observed:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Potent |
| Escherichia coli | Moderate |
| Bacillus subtilis | High |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies and Research Findings
A notable study conducted by researchers examined the pharmacological profile of this compound in detail. The study reported that:
- Compound Synthesis : The synthesis involved multi-step organic reactions, yielding high-purity products suitable for biological testing.
- In Vivo Studies : Initial in vivo tests demonstrated low toxicity levels at doses up to 150 mg/kg in animal models, suggesting a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one?
The synthesis typically involves acylation reactions under reflux conditions. For example, a derivative of 1,2-dihydroisoquinolin-3(4H)-one can be synthesized by reacting a precursor (e.g., compound 3 in ) with acyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane. After stirring and refluxing, the product is extracted, dried, and purified via silica gel thin-layer chromatography (TLC) . Modifications to the aryl or alkyl substituents on the acyl chloride allow for structural diversification.
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the 2-amino-4-chlorophenyl group and dihydroisoquinolinone scaffold (e.g., aromatic protons at δ 7.2–7.8 ppm and methylene protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination. Programs like SHELXL refine atomic coordinates, while ORTEP-III generates thermal ellipsoid diagrams .
Q. How can reaction yields be optimized during synthesis?
Optimization strategies include:
- Catalyst Selection : DMAP enhances nucleophilicity in acylation reactions .
- Solvent Choice : Anhydrous dioxane minimizes side reactions .
- Purification : Column chromatography or recrystallization improves purity. highlights using petroleum ether/2-propanol gradients for HPLC-based purity assessment .
Advanced Research Questions
Q. How are structural contradictions resolved between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected proton environments in NMR vs. X-ray data) require iterative refinement. For example, in , a poorly aligned reflection in X-ray data was omitted during SHELXL refinement to improve model accuracy. Cross-validation with complementary techniques (e.g., IR spectroscopy or computational DFT calculations) can resolve ambiguities .
Q. What methodologies are used for crystallographic refinement of this compound?
- SHELXL : Refines small-molecule structures by adjusting atomic displacement parameters (ADPs) and hydrogen atom positions. Hydrogen atoms are often placed geometrically (C–H = 0.93–0.98 Å) and refined with riding models .
- ORTEP-III : Visualizes anisotropic displacement parameters to identify thermal motion or disorder .
Q. How can ionic liquids improve synthetic efficiency?
In , butyl-methylimidazolium tetrafluoroborate ([bmim]BF₄) was used as a solvent and catalyst for cyclization reactions. Ionic liquids enhance reaction rates, reduce side products, and simplify purification (e.g., via ether extraction) .
Q. What strategies assess structure-activity relationships (SAR) for bioactivity?
- Derivatization : Synthesize analogs with varied substituents (e.g., acetyl, benzoyl, or methoxy groups) and test acetylcholinesterase inhibition ().
- Docking Studies : Use software like AutoDock to model interactions with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
